molecular formula C10H17NO2S B1382407 tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate CAS No. 1520084-10-9

tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate

Cat. No.: B1382407
CAS No.: 1520084-10-9
M. Wt: 215.31 g/mol
InChI Key: NDDRKVOFPUVRFU-UHFFFAOYSA-N
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Description

tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate ( 1520084-10-9) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research . This compound features a bicyclo[3.1.1]heptane scaffold incorporating both sulfur and nitrogen heteroatoms, making it a valuable synthon for constructing complex molecular architectures. The core structure is classified as a 3-thia-6-azabicyclo[3.1.1]heptane, with the nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group, which enhances the compound's stability and handles synthetic manipulation . With a molecular formula of C10H17NO2S and a molecular weight of 215.31 g/mol, it is primarily utilized by researchers as a key intermediate in the synthesis of potential pharmaceutical candidates . Its unique bridged bicyclic ring system is particularly valuable for exploring three-dimensional chemical space in lead optimization programs, often aiming to improve the physicochemical and pharmacological properties of drug-like molecules. This product is intended for research and development applications only and is not for diagnostic, therapeutic, or personal use. Proper storage conditions and safe handling procedures should be followed as per the provided Safety Data Sheet.

Properties

IUPAC Name

tert-butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2S/c1-10(2,3)13-9(12)11-7-4-8(11)6-14-5-7/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDRKVOFPUVRFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC1CSC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a bicyclic amine with tert-butyl chloroformate in the presence of a base to form the desired ester .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

Chemistry

tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate serves as a crucial building block in the synthesis of more complex molecules. Its unique bicyclic structure allows for various chemical modifications, including:

  • Oxidation: Introducing additional oxygen functionalities.
  • Reduction: Modifying sulfur and nitrogen atoms.
  • Substitution: Replacing the tert-butyl group with other functional groups under appropriate conditions.

These reactions are fundamental in developing new compounds with desired properties for research and industrial applications.

Biology

The compound's structure makes it a candidate for studying enzyme interactions and protein binding. Its mechanism of action involves fitting into specific binding sites on molecular targets such as enzymes and receptors, potentially inhibiting or activating biological pathways. Notably, similar compounds have been incorporated into pharmaceutical agents, suggesting potential therapeutic applications.

Industry

In industrial settings, this compound is utilized in the production of specialty chemicals and materials with unique properties. Its ability to undergo diverse chemical transformations makes it valuable for creating tailored materials for specific applications.

Case Studies

Case Study 1: Enzyme Interaction Studies
Research has demonstrated that compounds similar to tert-butyl 3-thia-6-azabicyclo[3.1.1]heptane can effectively inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in drug development targeting metabolic disorders.

Case Study 2: Pharmaceutical Development
The integration of this compound into drug formulations has shown promising results in enhancing bioavailability and therapeutic efficacy, particularly in antihistamine medications where it acts as an antagonist at histamine receptors.

Mechanism of Action

The mechanism of action of tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in its structure allow it to form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its bicyclic structure provides rigidity, which can affect its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of tert-butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate, highlighting differences in functional groups, molecular properties, and applications:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Purity/Form Applications References
This compound 3,3-dioxide (Target) 1520084-19-8 C₁₀H₁₇NO₄S 247.31 Thia, 3,3-dioxide 99% (Industrial grade) Pharmaceutical intermediate
tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate 869494-16-6 C₁₀H₁₈N₂O₂ 198.26 Two nitrogen atoms 97% (White solid) Antitumor drug intermediate; ligand synthesis for α4β2 nACh receptors
tert-Butyl (6-exo)-6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate 1357353-36-6 C₁₁H₁₉NO₃ 213.27 Hydroxyl group Not specified Research chemical; stored at 2–8°C
tert-Butyl 3-oxo-6-azabicyclo[3.1.1]heptane-6-carboxylate 1246281-86-6 C₁₁H₁₇NO₃ 211.26 Ketone (oxo) 95%+ Synthetic intermediate
tert-Butyl 3-benzyl-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate 869494-15-5 C₁₇H₂₄N₂O₂ 288.38 Benzyl substitution Not specified Experimental ligand synthesis
tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate hydrochloride 1384424-52-5 C₁₀H₁₉ClN₂O₂ 234.72 Hydrochloride salt Not specified Salt form for improved solubility

Structural and Functional Differences

  • Heteroatom Composition : The target compound contains sulfur (thia) and 3,3-dioxide groups, distinguishing it from nitrogen-rich analogs like tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (two nitrogens) .
  • Pharmacological Relevance: Pyridinyl- and pyridazinyl-substituted diazabicyclo derivatives exhibit subnanomolar affinity for α4β2 nicotinic acetylcholine receptors (nAChRs), suggesting utility in neurological drug development . The target compound’s sulfur-oxygen groups may influence electron distribution and metabolic stability differently.

Physicochemical Properties

  • Molecular Weight : The target compound (247.31 g/mol) is heavier than most analogs due to the sulfur and dioxide groups.
  • Purity and Form : Industrial-grade 3,3-dioxide derivatives are supplied at 99% purity , whereas diazabicyclo variants are available as high-purity solids (97%) . Hydrochloride salts (e.g., CAS 1384424-52-5) enhance solubility for in vivo applications .

Biological Activity

tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate, also known as 3-thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide, is a heterocyclic compound characterized by a bicyclic structure that incorporates sulfur and nitrogen atoms. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, primarily due to its potential biological activities.

  • Molecular Formula : C10H17NO4SC_{10}H_{17}NO_4S
  • Molecular Weight : 247.31 g/mol
  • CAS Number : 1520084-19-8

The biological activity of this compound is largely attributed to its structural features, which allow it to interact with various biological targets:

Primary Targets :

  • Histamine Receptors : The compound has been incorporated into the structure of antihistamine drugs such as rupatidine, suggesting a role in blocking histamine H1 receptors, thereby mitigating allergic responses.
  • Enzyme Interactions : Its unique structure may facilitate interactions with specific enzymes, potentially influencing biochemical pathways related to metabolism and signaling.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antihistaminic Activity :

  • Case Study : In studies involving animal models, compounds similar to this structure have shown significant reductions in physiological responses associated with histamine release, such as vasodilation and bronchoconstriction.

Antimicrobial Properties :

  • Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity, although specific data on the parent compound remains limited.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized; however, its incorporation into other drug structures implies favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties that enhance bioavailability and efficacy .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntihistaminicBlocks H1 receptors; reduces allergic effects
AntimicrobialPotential activity against pathogensLimited data
Enzyme InteractionMay influence metabolic pathways

Case Studies

A notable study examined the incorporation of similar bicyclic compounds into antihistamines, demonstrating that modifications at the bicyclic core can significantly alter receptor affinity and selectivity. This underscores the importance of structural variations in enhancing therapeutic effects.

Q & A

Q. What are the standard synthetic routes for tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate?

The compound is synthesized via a multi-step protocol starting with tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (12 ). Key steps include microwave-assisted coupling with methyl 5-bromonicotinate (13 ) to form intermediate 14 , followed by hydrolysis and acylation with substituted anilines. Boc deprotection yields final derivatives . Optimized conditions (e.g., anhydrous solvents, Pd catalysts) improve coupling efficiency.

Q. How is the compound characterized structurally?

Structural confirmation employs:

  • 1H-NMR : Distinct signals for tert-butyl protons (δ ~1.37 ppm) and bicyclic scaffold protons (e.g., δ 2.52–2.78 ppm for bridgehead hydrogens) .
  • Elemental analysis : Validates purity (e.g., C 66.67%, H 7.13%, N 14.15% for derivative 36 ) .
  • X-ray crystallography : SHELX programs refine crystal structures, resolving bond angles and torsional strain in the bicyclic system .

Q. What purification methods are effective for this compound?

Flash chromatography (FC) with petroleum ether/EtOAc (4:6) is standard . For solids, recrystallization in ethanol or hexane/ethyl acetate mixtures achieves >95% purity. Liquid derivatives require distillation under reduced pressure (e.g., boiling point ~276°C at 760 mmHg) .

Advanced Research Questions

Q. How do steric and electronic effects influence coupling reactions with substituted anilines?

Steric hindrance from ortho-substituted anilines (e.g., 4-chloroaniline) reduces yields, necessitating higher catalyst loadings or prolonged reaction times. Electron-donating groups (e.g., 4-methoxy) enhance nucleophilicity, improving coupling efficiency. Microwave irradiation (e.g., 100–150°C, 30–60 min) mitigates side reactions .

Q. What strategies resolve discrepancies in pharmacological affinity data?

Discrepancies in α4β2 nACh receptor binding (e.g., subnanomolar vs. micromolar Ki) arise from:

  • Conformational flexibility : Rigid bicyclic scaffolds (e.g., 3,6-diazabicyclo[3.1.1]heptane) restrict rotational freedom, enhancing selectivity .
  • Protonation states : pH-dependent Boc deprotection alters receptor interaction profiles. Validate via pH-controlled radioligand assays .

Q. How can computational modeling predict binding modes to nicotinic receptors?

Molecular docking (e.g., AutoDock Vina) aligns the compound’s bicyclic core with epibatidine’s binding site in α7 nAChR. Key parameters:

  • Hydrogen bonding : Interactions with residues Tyr93 and Trp149 stabilize binding .
  • Van der Waals contacts : Methyl groups on the tert-butyl moiety fill hydrophobic pockets. Validate predictions via mutagenesis studies .

Q. Why do elemental analysis results sometimes deviate from theoretical values?

Deviations >0.3% indicate impurities from:

  • Incomplete Boc deprotection : Monitor via TLC or LC-MS.
  • Hydrate formation : Dry samples under vacuum (40°C, 24 hr) before analysis .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValueReference
Molecular weight198.26 g/mol
Boiling point276.4 ± 15.0°C (760 mmHg)
LogP0.41
PSA41.57 Ų

Q. Table 2. Representative Derivatives and Affinity Data

DerivativeR Groupα4β2 nAChR Ki (nM)Reference
36 4-methoxy0.78
38 4-chloro1.2

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate
Reactant of Route 2
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tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate

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